4-(allyloxy)-4-oxobutanoic acid
Overview
Description
4-(Allyloxy)-4-oxobutanoic acid is an organic compound with the molecular formula C7H10O4. It is characterized by the presence of an allyloxy group attached to a butanoic acid backbone, which also contains a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Allyloxy)-4-oxobutanoic acid can be synthesized through several methods:
Esterification and Hydrolysis: One common method involves the esterification of 4-hydroxybutanoic acid with allyl alcohol, followed by oxidation to introduce the ketone group.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with an appropriate ester or acid chloride, followed by hydrolysis to yield the desired product.
Aldol Condensation: This method involves the condensation of an aldehyde with an ester, followed by hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and oxidation processes. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of these reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Secondary alcohols.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
4-(Allyloxy)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: It is used in the production of polymers and resins, where its unique reactivity can be exploited.
Mechanism of Action
The mechanism of action of 4-(allyloxy)-4-oxobutanoic acid involves its ability to undergo various chemical transformations. The allyloxy group can participate in reactions that form epoxides or diols, which can further react to form more complex structures. The ketone group can be reduced or substituted, allowing for the formation of a wide range of derivatives. These transformations are facilitated by the compound’s ability to act as both a nucleophile and an electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(Allyloxy)benzaldehyde: Similar in structure but contains a benzene ring instead of a butanoic acid backbone.
4-Hydroxy-4-oxobutanoic acid: Lacks the allyloxy group but has similar reactivity due to the presence of the ketone and carboxylic acid groups.
Allyl acetoacetate: Contains an allyl group and a ketone, similar to 4-(allyloxy)-4-oxobutanoic acid, but with a different backbone structure.
Uniqueness
This compound is unique due to the combination of its allyloxy and ketone functional groups, which provide a versatile platform for various chemical reactions. This dual functionality allows for a wide range of synthetic applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-oxo-4-prop-2-enoxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h2H,1,3-5H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYVZGBOJWAZJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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